5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid
Overview
Description
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H7F3N2O4. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a pyrazine carboxylic acid moiety.
Preparation Methods
The synthesis of 5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid typically involves several steps. One common method includes the reaction of 3-(trifluoromethoxy)phenol with pyrazine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group and the phenoxy ring can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. .
Scientific Research Applications
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the pyrazine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
- 5-[3-(Trifluoromethoxy)phenoxy]pyridine-2-carboxylic acid
- 5-[3-(Trifluoromethoxy)phenoxy]benzene-2-carboxylic acid These compounds share structural similarities but differ in their specific chemical properties and applications. The presence of the pyrazine ring in this compound makes it unique and may contribute to its distinct reactivity and potential uses .
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O4/c13-12(14,15)21-8-3-1-2-7(4-8)20-10-6-16-9(5-17-10)11(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQALBTLCHQLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=NC=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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